6-chloro-N,N-dimethylpyridazin-3-amine CAS number 7145-60-0
6-chloro-N,N-dimethylpyridazin-3-amine CAS number 7145-60-0
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine (CAS: 7145-60-0)
Abstract
This technical guide provides a comprehensive overview of 6-chloro-N,N-dimethylpyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines robust synthetic protocols from common starting materials, explores its characteristic reactivity, and discusses its application in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this pyridazine derivative in their synthetic programs.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] These characteristics enhance molecular interactions with biological targets and can improve pharmacokinetic profiles. 6-chloro-N,N-dimethylpyridazin-3-amine (CAS: 7145-60-0) serves as a crucial intermediate, providing a reactive handle for the strategic elaboration of more complex molecular architectures. Its utility stems from the differential reactivity of the pyridazine ring system, particularly the susceptibility of the C6-chloro substituent to nucleophilic displacement, enabling the introduction of diverse functionalities. Derivatives of the pyridazine core have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1]
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application in experimental design.
Chemical and Physical Properties
The key properties of 6-chloro-N,N-dimethylpyridazin-3-amine are summarized in the table below. These values are essential for reaction planning, purification, and compound characterization.
| Property | Value | Source |
| CAS Number | 7145-60-0 | [2][3] |
| Molecular Formula | C₆H₈ClN₃ | [4][5] |
| Molecular Weight | 157.60 g/mol | [6] |
| Appearance | Off-white to light brown solid | [7] |
| Exact Mass | 157.04067 Da | [5] |
| Storage | Inert atmosphere, 2–8 °C | [4][7] |
| InChI Key | APSLTSHWUCNYLS-UHFFFAOYSA-N | |
| SMILES | CN(C)C1=NN=C(C=C1)Cl | [4][5] |
Spectroscopic Characterization
While specific spectra for the title compound are not publicly available, theoretical calculations and data from analogous pyridazine structures provide a strong basis for predicting its key spectroscopic features.[8][9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet corresponding to the six protons of the two N-methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino group.
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¹³C NMR: The carbon NMR would display six unique signals corresponding to the four carbons of the pyridazine ring and the two carbons of the dimethylamino group. The carbon atom attached to the chlorine (C6) would be significantly deshielded.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The monoisotopic mass is 157.04067 Da.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations from the aromatic ring and alkyl groups, C=N and C=C stretching vibrations from the pyridazine ring, and a distinct C-Cl stretching vibration.
Synthesis and Manufacturing
The synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine is not a direct, single-step process but rather a logical progression from readily available precursors. The most common and industrially relevant pathway involves the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by a selective nucleophilic substitution.
Synthesis Pathway Overview
The overall transformation begins with maleic anhydride and proceeds through chlorination to form the highly versatile 3,6-dichloropyridazine intermediate. This intermediate is then selectively aminated to yield the final product.
Caption: Synthetic pathway to 6-chloro-N,N-dimethylpyridazin-3-amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine (from Pyridazine-3,6-diol)
This protocol describes the chlorination of pyridazine-3,6-diol (also known as maleic hydrazide), a common and critical step in accessing chlorinated pyridazine intermediates. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this type of hydroxyl-to-chloride transformation on a heterocyclic ring.[11][12]
-
Rationale: Phosphorus oxychloride serves as both the chlorinating agent and, in many cases, the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. An inert atmosphere is crucial to prevent hydrolysis of the reactive POCl₃ and intermediates.
-
Step-by-Step Methodology:
-
Setup: To a 2L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125g, 1.115 mol).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl₃, yielding a thick mass.
-
Extraction: Carefully and slowly quench the residue by adding it to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Dilute the thick mass with ethyl acetate (1 L) prior to quenching to aid in handling.
-
Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under vacuum. Dry the resulting solid under vacuum at 50 °C to isolate 3,6-dichloropyridazine.[12]
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Protocol 2: Synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine
This procedure details the selective mono-amination of 3,6-dichloropyridazine. The key to this synthesis is controlling the stoichiometry and reaction conditions to favor the substitution of only one chlorine atom.
-
Rationale: The two chlorine atoms on 3,6-dichloropyridazine are chemically distinct. Nucleophilic substitution occurs preferentially at one position. Using a slight excess of the amine and a base like triethylamine (Et₃N) to scavenge the HCl byproduct drives the reaction to completion while minimizing undesired di-substitution.[13] Ethanol is a common solvent for this type of nucleophilic aromatic substitution.
-
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 3,6-dichloropyridazine (3.36 mmol) in absolute ethanol (5 mL).
-
Reagent Addition: Add triethylamine (5.03 mmol), followed by a solution of dimethylamine (5.03 mmol, e.g., 40% in water or as a solution in a suitable solvent).
-
Reaction: Stir the mixture under reflux. Monitor the reaction by TLC or GC until the starting 3,6-dichloropyridazine is completely consumed.
-
Workup: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum.
-
Isolation: Triturate the crude solid with petroleum ether and filter to afford the pure 6-chloro-N,N-dimethylpyridazin-3-amine.[13]
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Chemical Reactivity and Applications
The primary utility of 6-chloro-N,N-dimethylpyridazin-3-amine lies in the reactivity of its C6-chloro group, which serves as an excellent electrophilic site for building molecular complexity.
Key Reactions: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further activated by the ring nitrogens, makes the chlorine atom at the C6 position highly susceptible to displacement by a variety of nucleophiles. This SNAr reaction is the cornerstone of its application in synthetic chemistry.
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